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molecular formula C15H22N4O2S B8406571 1-(4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)-N-methyl methanesulfonamide

1-(4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)-N-methyl methanesulfonamide

Cat. No. B8406571
M. Wt: 322.4 g/mol
InChI Key: FKPWNUKLFILHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024041B2

Procedure details

To a suspension of 1-(4-aminophenyl)-N-methylmethanesulfonamide (500 mg, 2.50 mmol) in hydrochloric acid (6 M, 10 mL) at 0° C. was added a solution of sodium nitrite (181 mg, 2.62 mmol) in water (3.0 mL) over 5 min. The reaction mixture was maintained at 0° C. for 2.5 hr, was treated with tin(II) chloride (1.33 g, 6.99 mmol) in hydrochloric acid (6M, 15 mL) and was then warmed to RT for 64 hr. The resulting mixture was basified to pH 12 with aq NaOH (6.0 M) and was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with water and then dried and evaporated in vacuo to give a residue that was suspended in ethanol (10 mL) and treated with 4,4-dimethyl-3-oxopentanenitrile (160 mg, 1.3 mmol) and conc hydrochloric acid (12 M, 106 μL, 1.27 mmol). The resulting mixture was heated at reflux for 5 hr and after a further 23 hr at RT was evaporated in vacuo, to remove the ethanol and the resulting aq mixture basified with aq NaOH (2.0 M) and then extracted with DCM (2×30 mL). The combined organic extracts were dried and evaporated in vacuo to afford the title compound, Intermediate A24, as an orange solid (146 mg, 85% purity, 15%); Rt 1.34 min (Method 2); m/z 323 (M+H)+, (ES+). This material was used in subsequent steps without further purification
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Five
Quantity
106 μL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9]([NH:12][CH3:13])(=[O:11])=[O:10])=[CH:4][CH:3]=1.[N:14]([O-])=O.[Na+].[Sn](Cl)Cl.[OH-].[Na+].[CH3:23][C:24]([CH3:31])([CH3:30])[C:25](=O)[CH2:26][C:27]#[N:28]>Cl.O.C(O)C>[NH2:28][C:27]1[N:1]([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][S:9]([NH:12][CH3:13])(=[O:11])=[O:10])=[CH:4][CH:3]=2)[N:14]=[C:25]([C:24]([CH3:31])([CH3:30])[CH3:23])[CH:26]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)NC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
181 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.33 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
160 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
106 μL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to RT for 64 hr
Duration
64 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue that
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hr and after a further 23 hr at RT
Duration
23 h
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×30 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=C(C=C1)CS(=O)(=O)NC)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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